

# Technical Support Center: Replicating Historical Russian Studies on Calcium Pangamate

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## Compound of Interest

Compound Name: Calcium pangamate

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating historical Russian studies on **calcium pangamate**, often referred to as Vitamin B15. The primary challenge in replicating this research lies in the ambiguous and inconsistent nature of the substance itself. This guide will help you navigate these complexities.

## Frequently Asked Questions (FAQs)

Q1: What is "**calcium pangamate**" as described in historical Russian literature?

A1: The term "**calcium pangamate**" in Soviet-era research does not refer to a single, well-defined chemical compound. Evidence suggests it was a mixture rather than a pure substance. A US patent detailing the Russian production method reveals the final product typically contained 70-75% of the ester 6-O-(dimethylaminoacetyl)-D-gluconic acid, with the remainder being unreacted starting materials, primarily calcium gluconate and N,N-dimethylglycine (DMG).<sup>[1]</sup> This compositional ambiguity is a critical challenge for modern replication.

Q2: Why are the results of historical Russian studies on **calcium pangamate** difficult to reproduce?

A2: The difficulty in reproducing these studies stems from several factors:

- **Vague Chemical Identity:** As mentioned in Q1, the substance used was often a mixture of variable composition.<sup>[1]</sup> Without a consistent test article, replicating the exact conditions of

the original experiments is nearly impossible.

- **Lack of Controlled Studies:** Much of the early Russian research has been criticized for being anecdotal and lacking the rigorous controls (e.g., placebo groups, double-blinding) that are standard in modern clinical trials.<sup>[1]</sup>
- **Inaccessible Protocols:** The detailed experimental methodologies of many of the original Russian studies are not readily available in English translation, making it difficult to ascertain the exact procedures followed.

Q3: Have there been any modern, controlled studies attempting to replicate the Russian findings?

A3: Yes. For instance, a 1982 double-blind, placebo-controlled study by Gray and Titlow investigated the effects of pangamic acid (defined as a combination of calcium gluconate and N,N-Dimethylglycine) on the maximal treadmill performance of male track athletes. The study found no significant differences between the group ingesting pangamic acid and the placebo group in parameters such as maximal heart rate, treadmill time, and blood glucose or lactate levels after exercise. This stands in contrast to some of the claims in the historical Russian literature.

Q4: What were the purported benefits of **calcium pangamate** in the Russian studies?

A4: The Russian literature claimed a wide range of benefits, including increased oxygen utilization by tissues, enhanced physical endurance in athletes, protective effects against coronary artery occlusion and myocarditis in animal models, and detoxification of the liver.<sup>[1]</sup> However, these claims should be viewed with caution due to the methodological limitations of the original studies.

## Troubleshooting Guides

### Guide 1: Synthesis of "Russian-style" Calcium Pangamate

This guide is based on the methodology described in U.S. Patent 3,907,869, which details a Russian method for producing **calcium pangamate**.

Objective: To synthesize a product analogous to that likely used in the historical Russian studies.

#### Experimental Protocol:

- Esterification:
  - Dissolve gluconic acid (or its lactone) and dimethylglycine hydrochloride in an aqueous medium.
  - Add a catalyst, such as hydrogen chloride or sulfuric acid.
  - Maintain the reaction temperature between 30°C and 70°C.
- Concentration:
  - Concentrate the reaction mixture under vacuum until it becomes syrupy.
- Neutralization and Precipitation:
  - Neutralize the concentrated product with an aqueous suspension of calcium carbonate to a pH of 6.0-6.5.
  - If sulfuric acid was used as a catalyst, filter off the precipitated calcium sulfate.
  - The final product, "**calcium pangamate**," can then be precipitated using a lower aliphatic alcohol (e.g., methanol or ethanol) and dried.

#### Troubleshooting Common Issues:

Issue	Possible Cause(s)	Suggested Solution(s)
Low Yield of Ester	Incomplete reaction; incorrect temperature or pH; insufficient reaction time.	Optimize reaction time and temperature. Ensure proper pH is maintained during neutralization. Use a molar excess of dimethylglycine hydrochloride.
Product is Hygroscopic	High residual salt content; incomplete drying.	Ensure thorough washing of the precipitate to remove unreacted starting materials. Dry the final product under vacuum to a residual moisture content of less than 5%.
Inconsistent Product Composition	Variability in reaction conditions; incomplete separation of byproducts.	Standardize all reaction parameters (time, temperature, pH). Use a consistent method for precipitation and purification.

Expected Outcome:

The final product will be a mixture, not a pure compound. You can expect it to contain approximately 70-75% calcium 6-O-(dimethylaminoacetyl)-D-gluconate, with the remainder being calcium gluconate and N,N-dimethylglycine.

## Guide 2: Analytical Approaches for Characterizing "Calcium Pangamate"

Objective: To accurately characterize the composition of the synthesized product and to measure its components in biological samples.

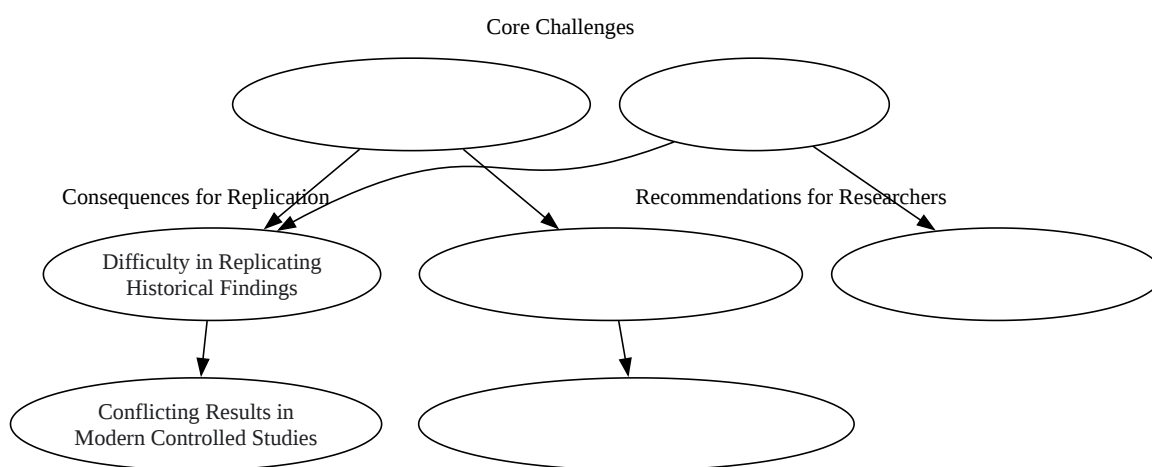
Challenge: Due to the mixed nature of "**calcium pangamate**," it is crucial to use analytical methods that can distinguish and quantify the individual components: the ester, N,N-dimethylglycine (DMG), and gluconate.

## Recommended Methodologies:

- **High-Performance Liquid Chromatography (HPLC):** HPLC with various detectors (e.g., UV, ELSD) can be used to separate and quantify the different components of the mixture.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This is a highly sensitive and specific method for identifying and quantifying DMG and other components in complex biological matrices like plasma and urine.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be used to confirm the structure of the synthesized ester and to determine the relative proportions of the components in the final product.

## Troubleshooting Analytical Issues:

Issue	Possible Cause(s)	Suggested Solution(s)
Poor Separation of Components in HPLC	Inappropriate column or mobile phase.	Optimize the mobile phase composition and gradient. Screen different column chemistries (e.g., C18, HILIC).
Matrix Effects in LC-MS/MS Analysis of Biological Samples	Interference from other molecules in the sample.	Use appropriate sample preparation techniques (e.g., protein precipitation, solid-phase extraction). Employ stable isotope-labeled internal standards.
Ambiguous NMR Spectra	Presence of impurities; poor signal resolution.	Purify the sample before analysis. Use a higher field strength NMR instrument.



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## Quantitative Data Summary

The following table summarizes quantitative data from a modern, controlled study that attempted to replicate the athletic performance claims associated with pangamic acid.

Table 1: Maximal Treadmill Performance Data (Gray and Titlow, 1982)

Parameter	Experimental Group (Pangamic Acid)	Control Group (Placebo)
Pre-Treatment		
Max Heart Rate (bpm)	183	194
Treadmill Time (min)	16.99	16.49
Post-Test Glucose (mg%)	132.13	133.38
Post-Test Lactate (mg%)	64.63	76.13
Post-Treatment		
Max Heart Rate (bpm)	181	194
Treadmill Time (min)	17.21	16.83
Post-Test Glucose (mg%)	138.88	139.13
Post-Test Lactate (mg%)	70.88	66.58

No significant differences ( $P > 0.05$ ) were found between the groups after treatment.

## Experimental Protocols

### Protocol 1: Investigation of Pangamic Acid on Maximal Treadmill Performance (Gray and Titlow, 1982)

- Study Design: Double-blind, placebo-controlled experiment.
- Subjects: 16 male track athletes, divided into an experimental group (E) and a control group (C).
- Intervention:
  - Group E: Ingested six 50 mg pangamic acid tablets (a mixture of calcium gluconate and N,N-Dimethylglycine) per day for three weeks.
  - Group C: Ingested six identical-looking placebo tablets per day for three weeks.

- Testing Protocol:
  - Subjects were tested before and after the three-week treatment period using the Bruce treadmill protocol to assess maximal performance.
- Parameters Measured:
  - Maximal heart rate (HR).
  - Total treadmill time (TM).
  - Recovery HR at 1 and 3 minutes post-exercise.
  - Pre- and post-exercise blood glucose and lactate levels.
- Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the post-treatment data between the two groups.

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## References

- 1. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]
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